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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and

pharmacological characteristics of 25C-NB3OMe hydrochloride (2-(4-chloro-2,5-

dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride). A member of the N-

benzylphenethylamine (NBOMe) class of serotonergic hallucinogens, 25C-NB3OMe is a

derivative of the 2C-C phenethylamine. This document details its origins, compares its

pharmacological profile to related compounds, and provides an understanding of its

mechanism of action based on available scientific literature. While specific quantitative

pharmacological data for 25C-NB3OMe is scarce, this guide synthesizes information from

closely related analogues to provide a comprehensive understanding of its probable activity.

Introduction and Historical Context
The NBOMe class of compounds emerged from academic research aimed at developing high-

affinity radioligands for the serotonin 5-HT₂A receptor for use in positron emission tomography

(PET) imaging. The foundational work was conducted by German chemist Ralf Heim in his

2003 dissertation at the Freie Universität Berlin. Heim discovered that adding an N-benzyl

group to phenethylamines, particularly an N-(2-methoxybenzyl) group, dramatically increased

their affinity for the 5-HT₂A receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b593412?utm_src=pdf-interest
https://www.benchchem.com/product/b593412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subsequent research by a team at Purdue University led by David E. Nichols further explored

these N-benzylphenethylamines. While much of the focus has been on the 2-methoxybenzyl

(NB2OMe) and to a lesser extent the 4-methoxybenzyl (NB4OMe) substituted analogues due

to their high potency, the 3-methoxybenzyl (NB3OMe) variants, including 25C-NB3OMe, were

also synthesized and characterized. An analytical characterization of 25C-NB3OMe,

differentiating it from its positional isomers, was published in the Microgram Journal in 2012 by

Casale and Hays.

Chemical and Physical Properties
Property Value

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-

methoxyphenyl)methyl]ethanamine

hydrochloride

Synonyms 2C-C-NB3OMe, NB3OMe-2C-C

Molecular Formula C₁₈H₂₂ClNO₃ · HCl

Molecular Weight 372.3 g/mol

CAS Number 1566571-34-3

Synthesis
The synthesis of 25C-NB3OMe hydrochloride is achieved through a reductive amination

reaction. While a detailed, step-by-step protocol for this specific compound is not publicly

available in the primary literature, the general methodology for the synthesis of NBOMe

compounds is well-established.

General Experimental Protocol: Reductive Amination
Imine Formation: The precursor, 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine (2C-C), is

dissolved in a suitable solvent, typically ethanol or methanol. An equimolar amount of 3-

methoxybenzaldehyde is added to the solution. The mixture is stirred, often with gentle

heating, to facilitate the formation of the corresponding imine intermediate.
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Reduction: The formed imine is then reduced to the secondary amine. A reducing agent,

such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. The

reaction is typically stirred at room temperature until the reduction is complete.

Workup and Purification: The reaction mixture is worked up by quenching any remaining

reducing agent and removing the solvent. The resulting crude product is then purified,

commonly through column chromatography, to isolate the freebase of 25C-NB3OMe.

Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether)

and a solution of hydrochloric acid in a non-polar solvent (e.g., ethereal HCl) is added to

precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried to

yield 25C-NB3OMe hydrochloride.
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General synthetic workflow for 25C-NB3OMe hydrochloride.

Pharmacological Profile
Mechanism of Action
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Like other members of the NBOMe family, 25C-NB3OMe is a potent agonist at serotonin

receptors, particularly the 5-HT₂A subtype.[1] The psychedelic effects of these compounds are

primarily mediated through their agonist activity at this receptor.

Receptor Binding and Functional Activity
While specific quantitative binding affinity (Kᵢ) and functional potency (EC₅₀) data for 25C-

NB3OMe are not readily available in the scientific literature, extensive structure-activity

relationship (SAR) studies on the NBOMe class provide strong indications of its

pharmacological profile.

Research has consistently shown that the position of the methoxy group on the N-benzyl ring is

a critical determinant of 5-HT₂A receptor affinity and potency. The 2-methoxy substitution (as

seen in the highly potent 25C-NBOMe) is optimal for receptor interaction. Moving the methoxy

group to the 3- or 4-position generally leads to a significant decrease in potency.

A study on the iodo-analogue, 25I-NB3OMe, demonstrated a 55-fold reduction in in-vivo

potency in the head-twitch response (HTR) model in mice compared to its 2-methoxy

counterpart, 25I-NBOMe.[2] The head-twitch response in rodents is a well-established

behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential in humans.[2] This

suggests that 25C-NB3OMe is also substantially less potent than 25C-NBOMe.

Table 1: Comparative In-Vivo Potency of NBOMe Analogues (Head-Twitch Response in Mice)

Compound ED₅₀ (μmol/kg) Relative Potency

25I-NBOMe ~0.17 High

25I-NB3OMe ~9.36 Low

Data for 25I-NBOMe and 25I-NB3OMe from Halberstadt & Geyer (2014).

Signaling Pathways
Activation of the 5-HT₂A receptor by NBOMe compounds is known to initiate a cascade of

intracellular signaling events. Studies on the closely related 25C-NBOMe have shown that it

leads to the activation of the MAPK/ERK signaling pathway and the inhibition of the Akt/PKB
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signaling pathway.[3] It is highly probable that 25C-NB3OMe, as a 5-HT₂A agonist, would

engage similar downstream signaling cascades, though the magnitude of this effect would

likely be attenuated due to its presumed lower potency.
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Postulated signaling pathway of 25C-NB3OMe via 5-HT₂A receptor activation.
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Conclusion
25C-NB3OMe hydrochloride is a derivative of the 2C-C phenethylamine, notable for the

placement of the methoxy group at the 3-position of its N-benzyl substituent. Its discovery is

rooted in the early 2000s academic exploration of N-benzylphenethylamines as potent 5-HT₂A

receptor ligands. While analytical data exists to confirm its structure, specific quantitative

pharmacological data for 25C-NB3OMe remains elusive in the published literature. However,

based on robust structure-activity relationship studies of the NBOMe class, it can be confidently

inferred that 25C-NB3OMe is a significantly less potent 5-HT₂A agonist compared to its 2-

methoxy isomer, 25C-NBOMe. Further research is required to fully elucidate the specific

binding affinities and functional activities of 25C-NB3OMe to provide a more complete

understanding of its pharmacological profile. This guide serves as a summary of the current

knowledge and a framework for future investigation into this and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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